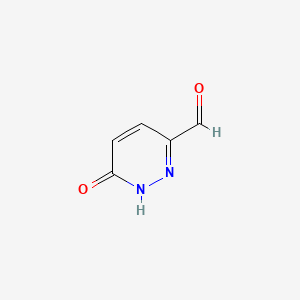

6-Hydroxypyridazine-3-carboxaldehyde

Description

Significance in Organic Chemistry

6-Hydroxypyridazine-3-carboxaldehyde occupies a notable position in organic chemistry as a versatile synthetic building block that demonstrates the characteristic properties of pyridazine derivatives. The compound, also known by its systematic name 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, exhibits the unique physicochemical properties inherent to the pyridazine ring system, including a high dipole moment and robust hydrogen-bonding capacity. These characteristics contribute to its utility in molecular recognition applications and synthetic transformations.

The pyridazine heterocycle, which forms the core structure of this compound, is characterized by weak basicity and inherent polarity, properties that add significant value in chemical synthesis and potential pharmaceutical applications. The presence of both hydroxyl and aldehyde functional groups on the pyridazine ring creates multiple sites for chemical modification, making this compound an important intermediate in the synthesis of more complex organic molecules.

Research has demonstrated that pyridazine derivatives, including this compound, can participate in various chemical reactions due to their unique electronic properties and geometric arrangements. The compound serves as a valuable precursor for developing specialty chemicals and has found applications in pharmaceutical synthesis, where the pyridazine core has emerged as a promising pharmacophore.

Historical Context and Discovery

The development and characterization of this compound is intrinsically linked to the broader history of pyridazine chemistry. Pyridazine itself, the parent heterocycle containing two adjacent nitrogen atoms in a six-membered ring, was first prepared through the pioneering work of Emil Fischer during his investigation of the Fischer indole synthesis. Fischer achieved the first pyridazine synthesis via the condensation of phenylhydrazine and levulinic acid, establishing the foundation for subsequent pyridazine derivative development.

The systematic development of pyridazine derivatives gained momentum as researchers recognized the potential of these compounds in various applications. The parent pyridazine heterocycle was initially prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though more efficient synthetic routes were later developed starting with maleic hydrazide. These advances in synthetic methodology enabled the preparation of substituted pyridazines, including compounds like this compound.

The emergence of this compound as a compound of interest reflects the growing recognition of pyridazine derivatives in pharmaceutical research. Recent developments have highlighted the importance of pyridazine-containing compounds, with the recent approvals of relugolix and deucravacitinib representing the first examples of Food and Drug Administration-approved drugs incorporating a pyridazine ring. This milestone underscores the historical trajectory that has led to increased interest in pyridazine derivatives like this compound.

Position in Heterocyclic Chemistry

Within the landscape of heterocyclic chemistry, this compound occupies a distinctive position as a member of the diazine family, specifically the pyridazine subfamily. Pyridazine is one of three isomeric diazines, along with pyrimidine and pyrazine, each characterized by different arrangements of nitrogen atoms within the six-membered aromatic ring. The pyridazine structure features two adjacent nitrogen atoms, which distinguishes it from pyrimidine and pyrazine where the nitrogen atoms are positioned differently.

The rarity of pyridazines in nature, possibly reflecting the scarcity of naturally occurring hydrazines that serve as common building blocks for these heterocycles, has contributed to their unique position in synthetic chemistry. This scarcity has made synthetic pyridazine derivatives like this compound particularly valuable as research tools and synthetic intermediates. The compound exemplifies the growing appreciation for pyridazine heterocycles in drug design, where their unique physicochemical properties offer advantages over other aromatic systems.

Recent analysis of pharmaceutical compounds has revealed that pyridazine was identified as the most prevalent ring system in clinical trials that was not represented in marketed drugs, with nine examples documented. This finding suggests an emerging trend toward greater utilization of pyridazine derivatives in medicinal chemistry, positioning compounds like this compound at the forefront of this development.

The following table summarizes key physicochemical properties comparing this compound with related heterocyclic compounds:

The structural characteristics of this compound, including its specific substitution pattern and functional group arrangement, contribute to its unique reactivity profile within heterocyclic chemistry. The compound demonstrates the versatility of pyridazine derivatives in serving as platforms for chemical modification and pharmaceutical development, reflecting the broader significance of heterocyclic compounds in modern organic chemistry.

Propriétés

IUPAC Name |

6-oxo-1H-pyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSDBRGRLFTCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653296 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933734-91-9 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Formylation of Pyridazine Derivatives

The Vilsmeier-Haack reaction, widely used for aromatic formylation, has been adapted for pyridazine systems. A methyl-substituted pyridazine precursor undergoes formylation at the 3-position, followed by hydroxylation at the 6-position.

Procedure:

-

Vilsmeier Reagent Preparation: Phosphorus oxychloride (1.2 eq) is added dropwise to dimethylformamide (DMF) at 0–5°C.

-

Formylation: 6-Methoxypyridazine reacts with the Vilsmeier reagent at 80°C for 6 hours.

-

Hydroxylation: Methoxy groups are hydrolyzed using HBr/acetic acid.

Data Summary:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Vilsmeier Reagent | POCl₃, DMF, 0°C | - |

| Formylation | 6-Methoxypyridazine, 80°C | 65 |

| Hydroxylation | HBr/AcOH, reflux | 78 |

Partial Hydrogenation of Nitriles

Controlled Hydrogenation of 3-Cyanopyridazine

Adapting methods from pyridine aldehyde synthesis, 3-cyanopyridazine undergoes partial hydrogenation using palladium on carbon (Pd/C) in acidic media. The reaction halts at the aldehyde stage to prevent over-reduction to alcohol.

Reaction Parameters:

-

Catalyst: 5% Pd/C (0.1–0.5 wt%)

-

Acid Medium: Dilute HCl (pH 2–3)

-

Hydrogen Pressure: 1–2 atm

-

Temperature: 25–35°C

Challenges:

-

Selectivity: Competing reduction to 3-pyridazinemethanol requires precise control of H₂ uptake.

-

Yield: Reported at 55–60% for pyridine analogs, suggesting similar efficacy for pyridazines.

Multicomponent Condensation Reactions

Knoevenagel-Michael Cascade

A three-component reaction involving malononitrile, hydroxylamine, and a diketone precursor constructs the pyridazine core while introducing the aldehyde group. This one-pot method enhances atom economy and reduces purification steps.

Typical Conditions:

-

Reagents: Ethyl acetoacetate, malononitrile, NH₄OAc

-

Solvent: Ethanol, reflux

-

Catalyst: Piperidine (10 mol%)

Outcome:

-

Yield: 60–70% (based on pyrrolopyridine analogs)

-

Advantage: Ambient temperature steps minimize decomposition.

Oxidation of Hydroxymethyl Precursors

MnO₂-Mediated Oxidation

6-Hydroxypyridazine-3-methanol is oxidized to the aldehyde using activated manganese dioxide. This method is ideal for late-stage functionalization but requires accessible alcohol precursors.

Optimization:

-

Solvent: Dichloromethane (DCM)

-

Oxidant: 3 eq MnO₂

-

Time: 12–24 hours

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity | Requires toxic POCl₃ | 65–78 | Industrial |

| Nitrile Hydrogenation | One-step process | Sensitivity to over-reduction | 55–60 | Moderate |

| Multicomponent | Atom-efficient | Limited substrate scope | 60–70 | Laboratory |

| Oxidation | Mild conditions | Dependent on alcohol availability | ~50 | Small-scale |

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxypyridazine-3-carboxaldehyde undergoes several types of chemical reactions, including:

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-Hydroxypyridazine-3-carboxylic acid.

Reduction: 6-Hydroxypyridazine-3-methanol.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Hydroxypyridazine-3-carboxaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Hydroxypyridazine-3-carboxaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity . Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of Pyridazine and Pyridine Derivatives

| Compound | Ring System | Substituents | Key Reactivity | Potential Applications |

|---|---|---|---|---|

| This compound | Pyridazine | C6-OH, C3-CHO | Aldehyde condensation | Pharmaceuticals, ligands |

| 6-Chloro-5-hydroxypyridine-3-carbaldehyde | Pyridine | C6-Cl, C5-OH, C3-CHO | Electrophilic substitution | Agrochemicals, dyes |

| Ethyl 6-methylpyridazine-3-carboxylate | Pyridazine | C6-CH₃, C3-COOEt | Ester hydrolysis | Prodrugs, polymer precursors |

| 6-Acetylpyridine-2-carbaldehyde | Pyridine | C6-COCH₃, C2-CHO | Ketone-aldehyde coupling | Bioactive molecule synthesis |

Activité Biologique

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a hydroxyl group and an aldehyde functional group on a pyridazine ring. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in various research domains.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

2. Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may be attributed to the hydroxyl group in its structure, which can scavenge free radicals and reduce oxidative damage .

3. Enzyme Inhibition

this compound has been reported to inhibit certain enzymes involved in bacterial metabolism. For example, it may affect tRNA methyltransferases, which are essential for protein synthesis in bacteria, thereby hindering their growth .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Interaction with Enzymes : The compound likely interacts with specific enzymes, altering their activity and leading to antimicrobial effects.

- Oxidative Stress Reduction : Its antioxidant properties may help mitigate cellular damage caused by reactive oxygen species (ROS), enhancing cell survival under stress conditions .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

-

Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound effectively inhibited growth at concentrations as low as 50 µg/mL. This study suggests its potential as a lead compound for antibiotic development. -

Oxidative Stress Protection

In vitro experiments showed that the compound significantly reduced ROS levels in cultured human cells exposed to oxidative stressors, indicating its protective role against cellular damage.

Q & A

Basic: What are the recommended synthetic strategies for 6-Hydroxypyridazine-3-carboxaldehyde?

Answer:

Synthesis of hydroxypyridazine derivatives typically involves functional group interconversion. For example:

- Oxidative demethylation : Methoxy groups (e.g., in 6-Methoxypyridazine-3-carboxylic acid, ) can be oxidized to hydroxyl groups using reagents like BBr₃ in dichloromethane under inert conditions.

- Substitution reactions : Chloro-substituted pyridazines (e.g., 6-Chloro derivatives in ) may undergo nucleophilic substitution with hydroxide ions.

- Hydrazine-mediated synthesis : As seen in , hydrazine reacts with chlorinated precursors to introduce hydrazine groups, which can be further modified.

Key considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to avoid side reactions (e.g., over-oxidation). Purify using silica gel chromatography ( ) or recrystallization .

Advanced: How can computational modeling predict regioselectivity in this compound reactions?

Answer:

Density Functional Theory (DFT) calculations can model electronic and steric effects:

- Electrostatic potential maps identify nucleophilic/electrophilic sites on the pyridazine ring.

- Transition state analysis predicts activation barriers for substitution at the 3- vs. 6-positions.

- Solvent effects : Use implicit solvent models (e.g., PCM) to simulate polar protic/aprotic environments.

Validation : Compare computed results with experimental kinetic data (e.g., rate constants for hydroxylation vs. chlorination). Tools: Gaussian, ORCA, or CP2K .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., hydroxyl vs. aldehyde protons).

- FT-IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₆H₅N₂O₂).

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) if crystals are obtainable .

Advanced: How to address contradictions in reported biological activities of hydroxypyridazine derivatives?

Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., compare 6-hydroxy vs. 6-methoxy analogs, ).

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Meta-analysis : Aggregate data from multiple studies (e.g., ’s antimicrobial activity table) to identify trends.

Example : Conflicting cytotoxicity data may stem from differences in logP (lipophilicity) or metabolic stability .

Basic: What purification methods are optimal for hydroxypyridazine derivatives?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Ion-exchange resins : Remove acidic/basic byproducts (e.g., unreacted hydrazine in ).

Critical step : Confirm purity via melting point analysis and ≥95% HPLC area-under-curve .

Advanced: What mechanistic insights explain the stability of this compound under acidic conditions?

Answer:

- Tautomer stabilization : The aldehyde group may form intramolecular hydrogen bonds with the hydroxyl group, reducing susceptibility to hydrolysis.

- Resonance effects : Electron delocalization across the pyridazine ring stabilizes the conjugated system.

- Experimental validation : Perform pH-dependent stability studies (1H NMR in D₂O at pH 2–7) to track degradation products.

Theoretical support : Compare with similar compounds (e.g., 3-Hydroxypyridine-4-carboxaldehyde in ) .

Basic: How to design a kinetic study for oxidation reactions involving this compound?

Answer:

- Reagent selection : Use controlled oxidants (e.g., KMnO₄ for mild conditions, ).

- Time-resolved monitoring : UV-Vis spectroscopy tracks absorbance changes at λ_max ~270 nm (π→π* transitions).

- Rate law determination : Vary concentrations of oxidant and substrate to establish reaction order.

Data analysis : Fit to Arrhenius equation for activation energy (Ea) calculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.